C3–Br Retention During Pd‑Catalyzed Direct C2 Desulfitative Arylation: Bromine vs. Iodine vs. Chlorine
In a direct head‑to‑head comparison under identical catalytic conditions (5 mol% PdCl₂(CH₃CN)₂, Li₂CO₃, 1,4‑dioxane, 140 °C), 3‑bromo‑1‑(phenylsulfonyl)‑1H‑indole yielded 2‑aryl‑3‑bromoindoles without any detectable debromination, enabling a subsequent second Pd‑coupling to access 2,3‑diarylindoles. In contrast, the 3‑iodo and 3‑chloro analogues underwent complete in situ dehalogenation under the same reaction conditions, producing only 2‑aryl‑1H‑indoles with irreversible loss of the C3 halogen handle [1].
| Evidence Dimension | C3–halogen retention after Pd‑catalyzed C2 desulfitative arylation |
|---|---|
| Target Compound Data | 100% retention of C3–Br; isolated yield of 2‑aryl‑3‑bromoindole = 63–87% (9 examples) |
| Comparator Or Baseline | 3‑Iodo analogue: 0% retention (complete deiodination). 3‑Chloro analogue: 0% retention (complete dechlorination). Yield of 2‑arylindole = 45–78%. |
| Quantified Difference | Qualitative: Br → stable handle for iterative coupling; I/Cl → handle lost. Yield advantage for 2,3‑diarylindole synthesis via sequential coupling is not achievable with I/Cl analogues. |
| Conditions | PdCl₂(CH₃CN)₂ (5 mol%), Li₂CO₃ (2 equiv.), benzenesulfonyl chloride (2 equiv.), 1,4‑dioxane, 140 °C, 16 h; followed by Suzuki–Miyaura coupling for 2,3‑diarylindole synthesis. |
Why This Matters
This unique chemoselectivity makes 3‑bromo‑1‑(phenylsulfonyl)‑1H‑indole the only C3‑halogenated N‑phenylsulfonylindole that can serve as a platform for divergent synthesis of unsymmetrical 2,3‑diarylindoles, a scaffold of high interest in kinase inhibitor and GPCR ligand discovery.
- [1] Hfaiedh, A., Ben Ammar, H., Soulé, J.-F., & Doucet, H. (2016). Palladium-catalyzed direct desulfitative C2 arylations of 3-halo-N-protected indoles using (hetero)arenesulfonyl chlorides. Organic & Biomolecular Chemistry, 14(24), 5668–5677. DOI: 10.1039/C6OB00584E View Source
